MC-Val-Cit-PAB-duocarmycin (chloride) is a sophisticated compound that serves as an agent-linker conjugate in the field of antibody-drug conjugates (ADCs). This compound combines the potent cytotoxic properties of duocarmycin, a well-known DNA minor groove-binding agent, with a linker designed to enhance the stability and efficacy of the drug when delivered to target cells. The full chemical name is 2-[(2S)-1-[(2S)-1-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate chloride. This compound is classified under the category of antitumor agents due to its ability to induce cell death in malignant cells.
MC-Val-Cit-PAB-duocarmycin (chloride) is derived from the natural product duocarmycin, which is known for its potent antitumor activity. The compound is synthesized through chemical modifications that enhance its properties as an ADC. It falls under the classification of small molecule drugs used in cancer therapy, specifically designed to target cancer cells while minimizing damage to healthy tissue.
The synthesis of MC-Val-Cit-PAB-duocarmycin involves several key steps:
Technical details regarding the specific conditions (e.g., temperature, solvent systems) used during these reactions are often proprietary or found in specialized literature focusing on ADC development.
The molecular formula for MC-Val-Cit-PAB-duocarmycin (chloride) is C54H65Cl2N9O9, indicating a complex structure with multiple functional groups that contribute to its biological activity. The molecular weight is approximately 1030.56 g/mol.
The structure features:
The intricate arrangement of these components allows for effective interaction with cellular targets, leading to cytotoxic effects.
MC-Val-Cit-PAB-duocarmycin engages in several chemical reactions:
The mechanism of action for MC-Val-Cit-PAB-duocarmycin involves:
The effectiveness of this mechanism relies on factors such as drug-antibody ratio and antigen density on tumor cells.
MC-Val-Cit-PAB-duocarmycin (chloride) exhibits several notable physical and chemical properties:
MC-Val-Cit-PAB-duocarmycin is primarily used in cancer therapy as part of ADC formulations targeting specific tumors. Its applications include:
Duocarmycins are ultrapotent cytotoxic agents originally isolated from Streptomyces bacteria. Duocarmycin A was first identified in 1988 from Streptomyces strain DO-88 near Mount Fuji, Japan, followed by the discovery of duocarmycin stable agent (DSA) in 1990 from Streptomyces strain DO-113 near Kyoto. These compounds exhibited picomolar cytotoxicity due to their unique mechanism of irreversible DNA minor-groove alkylation at adenine N3 positions, disrupting replication and transcription [7]. Early synthetic analogues like adozelesin and bizelesin advanced to clinical trials in the 1990s but faced limitations due to systemic toxicity and narrow therapeutic indices. This prompted research into structural simplification while retaining bioactivity, leading to synthetic analogues such as cyclopropabenzindole and cyclopropapyrroloindole scaffolds. These efforts established structure-activity relationships showing that the (S)-configured cyclopropane electrophile was essential for DNA alkylation, while modifications to the DNA-binding subunit modulated sequence selectivity [1].
The evolution of duocarmycins progressed through three phases:
Table 1: Key Milestones in Duocarmycin Development
Year | Development | Significance |
---|---|---|
1988 | Isolation of duocarmycin A | Identified natural lead compound with picomolar cytotoxicity |
1990 | Discovery of duocarmycin stable agent (DSA) | Most potent natural analogue; basis for synthetic optimization |
1995 | First total synthesis of cyclopropabenzindole | Enabled structure-activity relationship studies |
2012 | Seco-duocarmycin prodrug designs | Introduced tunable activation for targeted therapy |
2020s | Clinical trials of duocarmycin-based ADCs | Validated targeted delivery approach (e.g., SYD985, BYON3521) |
The design of antibody-drug conjugates requires synergistic optimization of three components: the antibody (targeting), linker (stability), and payload (cytotoxicity). Duocarmycins exemplify ideal ADC payloads due to their:
Linker chemistry must balance systemic stability with intracellular payload release. Cleavable linkers exploit physiological differences between circulation (neutral pH, low proteases) and tumor cells (acidic endosomes, high cathepsins). For duocarmycins, protease-cleavable linkers are optimal due to:
Table 2: Payload Characteristics Influencing ADC Design
Parameter | Duocarmycin Derivatives | Conventional Payloads (e.g., MMAE) |
---|---|---|
Cytotoxic Potency (IC~50~) | 0.01–0.1 nM | 0.1–1 nM |
Target | DNA minor groove (adenine N3) | Microtubules/DNA |
Resistance Mechanism | Low (novel alkylation mechanism) | Common (efflux pumps/tubulin mutations) |
Bystander Effect | High (membrane-permeable) | Variable |
Physicochemical properties—particularly lipophilicity—directly impact ADC pharmacokinetics. High hydrophobicity increases aggregation and hepatic clearance, reducing tumor exposure. Seco-duocarmycins exhibit moderate log P values (2.5–3.5), necessitating hydrophilic linkers (e.g., polyethylene glycol) or reduced drug-to-antibody ratios to optimize stability [5] [10].
The maleimidocaproyl-valine-citrulline-para-aminobenzyloxycarbonyl (MC-Val-Cit-PAB) linker is a protease-sensitive conjugation system critical for duocarmycin-based ADCs. Its modular domains serve distinct functions:
Table 3: MC-Val-Cit-PAB Linker Components and Functions
Domain | Chemical Structure | Function |
---|---|---|
Maleimidocaproyl | Maleimide-C~6~H~12~- | Conjugation to antibody cysteine residues |
Val-Cit | L-Valyl-L-citrulline | Cathepsin B cleavage site |
PAB | p-Aminobenzyloxycarbonyl | Self-immolative spacer; releases free payload upon dipeptide cleavage |
Recent innovations address limitations of traditional Val-Cit linkers:
In duocarmycin ADCs like SYD985, the MC-Val-Cit-PAB linker enables tumor-specific activation: After antigen-mediated internalization, lysosomal cathepsin B cleaves the Val-Cit bond. Subsequent PAB spacer decomposition releases seco-duocarmycin, which undergoes spontaneous cyclization to form the active DNA-alkylating agent [4] [10]. This design exemplifies rational linker-payload engineering to maximize therapeutic index.
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3